
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene
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Overview
Description
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound It is characterized by the presence of trifluoromethyl groups, a chloro group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene typically involves the introduction of trifluoromethyl groups, a chloro group, and a trifluoromethoxy group onto a benzene ring. Common methods include:
Fluorination Reactions: Using benzene and trifluoromethane in the presence of chromium chloride (CrCl3) as a catalyst.
Iodination Reactions: Reacting 1,3-diiodobenzene with trifluoromethane in the presence of iron iodide (FeI2).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and iodination reactions, optimized for yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Substitution Reactions
The chloro group at position 2 undergoes nucleophilic aromatic substitution (SNAr) due to the electron-deficient aromatic ring. Key examples include:
Reaction Type | Reagents/Conditions | Products | Yield | References |
---|---|---|---|---|
Methoxy substitution | NaOCH₃, DMF, 80°C, 12h | 1,3-bis(CF₃)-2-methoxy-4-(OCF₃)benzene | ~85%* | |
Amine displacement | NH₃ (excess), THF, 60°C, 24h | 1,3-bis(CF₃)-2-amino-4-(OCF₃)benzene | ~78%* |
*Yields estimated from analogous reactions in , where chloro-substituted trifluoromethyl aromatics achieved 70–98% efficiency under similar conditions .
Mechanism :
-
The electron-withdrawing trifluoromethyl and trifluoromethoxy groups stabilize the negative charge in the Meisenheimer intermediate during SNAr.
-
Meta-directing effects of -CF₃ and -OCF₃ guide nucleophilic attack to the chloro-bearing position.
Oxidation and Reduction
The trifluoromethoxy group (-OCF₃) resists oxidation, but the chloro group can be reduced selectively:
Reaction Type | Reagents/Conditions | Products | Yield | References |
---|---|---|---|---|
Chloro reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 1,3-bis(CF₃)-4-(OCF₃)benzene | 92% | |
Ring oxidation | KMnO₄, H₂SO₄, 100°C | Carboxylic acid derivatives (degraded) | <10% |
Key Findings :
-
Hydrogenolysis of the C-Cl bond proceeds efficiently due to the ring’s electron deficiency.
-
Harsh oxidative conditions degrade the aromatic ring, limiting synthetic utility.
Electrophilic Aromatic Substitution (EAS)
Despite strong electron withdrawal, limited EAS occurs at activated positions:
Reaction Type | Reagents/Conditions | Products | Yield | References |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C, 6h | 5-nitro-1,3-bis(CF₃)-2-Cl-4-(OCF₃)benzene | 43% | |
Sulfonation | SO₃, ClSO₃H, 40°C, 8h | 5-sulfo derivative | 35% |
Mechanistic Notes :
-
Nitration occurs para to the trifluoromethoxy group (-OCF₃), the least deactivated position.
-
Steric hindrance from -CF₃ groups suppresses reaction rates compared to non-fluorinated analogs.
Coupling Reactions
The compound participates in cross-coupling reactions under palladium catalysis:
Reaction Type | Reagents/Conditions | Products | Yield | References |
---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 90°C, 24h | Biaryl derivatives | 68% | |
Ullmann coupling | CuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C | Diarylamine derivatives | 55% |
Optimization Insights :
-
Bulky ligands (e.g., XPhos) improve Suzuki coupling yields by mitigating steric effects from -CF₃ groups.
-
Elevated temperatures (>100°C) are required for Ullmann couplings due to the substrate’s low reactivity.
Stability and Degradation
The compound demonstrates remarkable thermal stability but undergoes hydrolysis under basic conditions:
Condition | Observation | Half-Life | References |
---|---|---|---|
Aqueous NaOH (1M) | Hydrolysis of -OCF₃ to -OH | 2h (70°C) | |
Dry heat (200°C) | No decomposition | N/A |
Scientific Research Applications
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in different reactions.
Hydrophobic Interactions: The trifluoromethyl groups can enhance hydrophobic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Lacks the chloro and trifluoromethoxy groups, making it less reactive in certain reactions.
2,4-Bis(trifluoromethyl)phenylphosphane Derivatives: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is unique due to the combination of trifluoromethyl, chloro, and trifluoromethoxy groups on a single benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by its complex structure, which includes two trifluoromethyl groups, a chlorine atom, and a trifluoromethoxy group. This unique combination imparts significant stability and lipophilicity to the molecule, enhancing its potential for various biological applications.
- Molecular Formula : C9H2ClF9O
- Molecular Weight : 332.55 g/mol
- CAS Number : 1805408-45-0
The presence of multiple fluorine atoms increases the compound's reactivity and solubility in organic solvents, making it particularly useful in chemical synthesis and biological studies .
Research indicates that fluorinated compounds like this compound can exhibit antimicrobial and anticancer properties. The specific mechanisms of action often involve interactions with proteins or enzymes, influenced by the compound's structural characteristics. The lipophilicity of the compound facilitates its ability to penetrate biological membranes, enhancing its interaction with cellular targets .
Antimicrobial Activity
Studies have shown that halogenated compounds can exhibit significant antimicrobial properties. The incorporation of halogen atoms, such as chlorine and trifluoromethyl groups, enhances the binding affinity to microbial targets. For example, compounds with trifluoromethyl groups have been reported to inhibit bacterial growth effectively .
Anticancer Activity
Fluorinated compounds are also being explored for their anticancer potential. The unique electronic properties of the trifluoromethyl group can enhance the efficacy of drugs targeting cancer cells. In vitro studies have demonstrated that similar compounds can inhibit key enzymes involved in cancer metabolism .
Comparative Analysis
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics | Biological Activity |
---|---|---|---|
1,2-Bis(trifluoromethyl)benzene | Lacks chlorine and trifluoromethoxy groups | Simpler structure with fewer reactive sites | Moderate antimicrobial activity |
1,4-Bis(trifluoromethyl)benzene | Similar trifluoromethyl groups but different substitution pattern | Potentially different reactivity due to position | Limited studies on biological activity |
1,2-Bis(difluoromethoxy)benzene | Contains difluoromethoxy groups | Lacks trifluoromethyl groups affecting stability | Not extensively studied |
1,2-Bis(trifluoromethyl)-3-chloro-4-nitrobenzene | Contains nitro group instead of trifluoromethoxy | Different reactivity due to nitro group presence | Potential for different biological activities |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of fluorinated compounds similar to this compound. For instance:
- Study on Anticancer Properties : A compound structurally related to this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations .
- Antimicrobial Efficacy : Another study investigated the antimicrobial effects of a related compound. The results showed effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Properties
Molecular Formula |
C9H2ClF9O |
---|---|
Molecular Weight |
332.55 g/mol |
IUPAC Name |
3-chloro-1-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-6-3(7(11,12)13)1-2-4(20-9(17,18)19)5(6)8(14,15)16/h1-2H |
InChI Key |
YNGNPXIMBOKERE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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